(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid
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Overview
Description
(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid is an organoboron compound with the molecular formula C9H9BF4O3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with four fluorine atoms and a propoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid typically involves the reaction of 2,3,5,6-tetrafluoro-4-propoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale Grignard reactions followed by boronation and hydrolysis. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions
(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) under an inert atmosphere.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry
In chemistry, (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology and Medicine
Industry
In the industrial sector, this compound is used as an intermediate in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in the synthesis of high-performance materials .
Mechanism of Action
The primary mechanism of action for (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid: Similar structure but with a methoxy group instead of a propoxy group.
4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid: Similar structure with an isopropoxy group.
Uniqueness
The propoxy group in (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid provides unique steric and electronic properties, making it particularly effective in certain cross-coupling reactions. Its fluorinated phenyl ring also enhances the stability and reactivity of the compound compared to non-fluorinated analogs .
Properties
IUPAC Name |
(2,3,5,6-tetrafluoro-4-propoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF4O3/c1-2-3-17-9-7(13)5(11)4(10(15)16)6(12)8(9)14/h15-16H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDYYTHVGIJBNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)OCCC)F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584710 |
Source
|
Record name | (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871125-71-2 |
Source
|
Record name | B-(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871125-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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